N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide
Overview
Description
TTK21 is a small molecule activator of the histone acetyltransferases CBP and p300. It has shown significant potential in promoting neurogenesis and extending memory duration in adult mice. When conjugated with glucose-derived carbon nanospheres, TTK21 can efficiently cross the blood-brain barrier, making it a promising candidate for neurological applications .
Mechanism of Action
Target of Action
TTK21, also known as N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide, is an activator of the histone acetyltransferases CBP/p300 . These enzymes play a pivotal role in neuroplasticity and cognitive functions .
Mode of Action
TTK21 interacts with its targets, CBP/p300, to increase histone acetylation . This interaction enhances the transcription of genes that promote synaptic health and cognitive function .
Biochemical Pathways
The activation of CBP/p300 by TTK21 leads to the enhancement of classical regenerative signaling . This results in the stimulation of motor and sensory axon growth, sprouting, and synaptic plasticity .
Pharmacokinetics
TTK21 can pass the blood-brain barrier and reach different parts of the brain when conjugated to a glucose-based carbon nanosphere (CSP) . This property allows TTK21 to be effective when administered orally , leading to improvements in motor functions and histone acetylation dynamics .
Result of Action
The activation of CBP/p300 by TTK21 has beneficial implications for brain functions such as neurogenesis and long-term memory . It can ameliorate Aβ-impaired long-term potentiation (LTP), a measure of synaptic plasticity . In a spinal cord injury model, TTK21 led to improvements in motor functions and histone acetylation dynamics .
Action Environment
The efficacy of TTK21 can be influenced by the environment. For instance, in a study where TTK21 was delivered in combination with environmental enrichment, it was found to promote neurological recovery in severe and chronic spinal cord injury .
Biochemical Analysis
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is hypothesized that it may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is believed that it may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is hypothesized that it may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TTK21 involves the reaction of salicylic acid with iodopropane in the presence of anhydrous potassium carbonate. The reaction mixture is refluxed for 3-4 hours, followed by vacuum evaporation and treatment with ethyl acetate and water .
Industrial Production Methods
Industrial production methods for TTK21 are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
TTK21 primarily undergoes acetylation reactions due to its role as an activator of histone acetyltransferases. It induces acetylation of histones H3 and H4 in vitro but not H2B and H2A .
Common Reagents and Conditions
Reagents: Salicylic acid, iodopropane, anhydrous potassium carbonate, ethyl acetate, water.
Conditions: Reflux for 3-4 hours, followed by vacuum evaporation and treatment with ethyl acetate and water.
Major Products
The major product formed from the synthesis of TTK21 is N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxy-benzamide .
Scientific Research Applications
TTK21 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Neurogenesis and Memory: TTK21 promotes neurogenesis and extends memory duration in adult mice by activating CBP and p300 histone acetyltransferases
Spinal Cord Injury: TTK21 has shown potential in promoting axonal regeneration and functional recovery in spinal cord injury models.
Alzheimer’s Disease: TTK21 ameliorates amyloid-beta-induced deficits in plasticity and associativity in hippocampal neurons.
Comparison with Similar Compounds
TTK21 is unique in its ability to activate CBP and p300 histone acetyltransferases and cross the blood-brain barrier when conjugated with glucose-derived carbon nanospheres. Similar compounds include:
CBP/p300-IN-2: Another activator of CBP and p300, but with different molecular targets and pathways.
CPI203: A bromodomain inhibitor that also targets CBP and p300 but has different applications and effects.
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO2/c1-2-9-24-15-6-4-3-5-12(15)16(23)22-11-7-8-14(18)13(10-11)17(19,20)21/h3-8,10H,2,9H2,1H3,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJBXYBDNZHZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of TTK21?
A1: TTK21 is a small-molecule activator of the histone acetyltransferases (HATs) CBP/p300. [, , , , , ] These enzymes play a crucial role in regulating gene expression by acetylating histones, leading to chromatin relaxation and increased accessibility of DNA for transcription. By activating CBP/p300, TTK21 promotes histone acetylation, impacting the expression of various genes involved in neuronal function, plasticity, and memory. [, , , , , ]
Q2: How effective is TTK21 in crossing the blood-brain barrier, and what strategies have been employed to improve its delivery to the brain?
A2: TTK21, when conjugated to glucose-derived carbon nanospheres (CSPs), demonstrates an enhanced ability to cross the blood-brain barrier. [, , , , , ] This conjugation strategy allows for effective delivery of TTK21 to the brain, leading to significant histone acetylation in areas such as the hippocampus and frontal cortex. [] Both intraperitoneal (IP) and oral administration of CSP-TTK21 have shown efficacy in various experimental models. [, ]
Q3: What are the key findings regarding the therapeutic potential of TTK21 in Alzheimer's disease models?
A3: Research indicates that TTK21 holds promise as a potential therapeutic agent for Alzheimer's disease (AD). In a tauopathy mouse model, CSP-TTK21 effectively restored spatial memory and plasticity deficits. [] This improvement was accompanied by the re-establishment of hippocampal transcriptome, increased expression of neuronal activity genes, and a significant rescue of H2B acetylation levels. [] Furthermore, in a model of amyloid-beta (Aβ) induced impairment, CSP-TTK21 ameliorated deficits in long-term potentiation (LTP) in hippocampal CA1 pyramidal neurons, highlighting its potential in addressing synaptic plasticity issues associated with AD. []
Q4: Has TTK21 shown any benefit in models of spinal cord injury?
A4: Yes, studies have demonstrated the therapeutic potential of TTK21 in spinal cord injury (SCI) models. Oral administration of CSP-TTK21 in a rat model of SCI resulted in significant improvements in motor function, mirroring the effectiveness observed with IP administration. [] This improvement correlated with enhanced histone acetylation dynamics and increased expression of regeneration-associated genes (RAGs). [] In a mouse model of chronic SCI with severe disability, CSP-TTK21 stimulated motor and sensory axon growth, sprouting, and synaptic plasticity, although it did not lead to significant neurological sensorimotor recovery. [] This suggests that while CSP-TTK21 demonstrates promising effects on axonal regeneration and plasticity, further research is needed to explore its full therapeutic potential in SCI, possibly in combination with other therapeutic strategies. []
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